molecular formula C36H49N5O8S B1671877 Indinavir sulfate CAS No. 157810-81-6

Indinavir sulfate

カタログ番号 B1671877
CAS番号: 157810-81-6
分子量: 711.9 g/mol
InChIキー: NUBQKPWHXMGDLP-BDEHJDMKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indinavir sulfate is an antiviral HIV protease inhibitor . It is used alone or in combination with other anti-HIV medicines to treat infection caused by the human immunodeficiency virus (HIV) . HIV is the virus that causes acquired immune deficiency syndrome (AIDS). Indinavir will not cure or prevent HIV infection or AIDS .


Synthesis Analysis

The synthesis of Indinavir was accomplished by removal of the silyl and Boc protecting groups using hydrochloric acid and finally, coupling of the piperazine with 3-picolyl chloride .


Molecular Structure Analysis

The crystal structure of indinavir sulfate, a pharmaceutical administered as an ethanol solvate, is presented, revealing a unique channel/ionic solvate structure to be characteristic of the compound . The indinavir molecules form zigzag chains, which are intercalated by sulfate/bisulfate ions .


Chemical Reactions Analysis

Thermogravimetric analysis of the indinavir sulfate/bisulfate ethanolate shows a broad mass loss of 4.91% occurring from 25 C to ∼145 C, indicating a 0.8:1 molar ratio of ethanol to indinavir .


Physical And Chemical Properties Analysis

Indinavir sulfate has a molecular formula of C36H49N5O8S and a molecular weight of 711.9 g/mol . The properties of the material with regard to thermal treatment and water adsorption follow closely from the structure .

科学的研究の応用

1. Transdermal Delivery

  • Methods of Application : The study used transfersomal formulations, which are vesicles containing phosphatidylcholine (PC) mixed with edge activators and indinavir sulfate. These were prepared by a conventional rotary evaporation method and characterized for various parameters including vesicle shape, size, entrapment efficiency, elasticity, and in vitro drug release .
  • Results : The study found that transfersomes enhanced the transdermal flux of indinavir sulfate, resulting in a flux of 8.91±0.9 μg/cm2/hr and a decreased lag time of 0.9 hr. This flux was significantly higher than that of a conventional liposomal formulation bearing indinavir sulfate and a plain drug solution .

2. Anticancer Activity

  • Application Summary : Indinavir sulfate has been explored as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .
  • Methods of Application : The study used molecular simulation docking studies to identify and establish molecular interactions with indinavir. Indinavir sulfate-loaded microspheres were prepared by the oil-in-oil emulsion solvent evaporation technique .
  • Results : The results indicated that indinavir could interact with all four proteases at the active binding site of receptors. The microspheres exhibited 72%-93% of entrapment and prolonged drug release, up to 9 hours. The drug-loaded microspheres showed invariable character by the Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and thermographs and revealed no drug-polymer interactions .

3. HIV/AIDS Treatment

  • Application Summary : Indinavir sulfate is widely used as a treatment for HIV/AIDS. It does not cure the disease, but it can extend the length of a person’s life for several years by slowing the progression of the disease .
  • Methods of Application : The medication is typically taken orally in pill form. The pills are created from sulfate salts and are sold in dosages of 100, 200, 333, and 400 mg of indinavir .
  • Results : While the specific results or outcomes can vary greatly depending on the individual patient and the specifics of their treatment regimen, in general, the use of indinavir sulfate can help to slow the progression of HIV/AIDS and extend the patient’s lifespan .

4. Protease Inhibition

  • Application Summary : Indinavir sulfate has been studied for its potential as a potent inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .
  • Methods of Application : The study used molecular simulation docking studies to identify and establish molecular interactions with indinavir. Indinavir sulfate-loaded microspheres were prepared by the oil-in-oil emulsion solvent evaporation technique .

Safety And Hazards

Indinavir sulfate can cause eye irritation and reproductive toxicity .

将来の方向性

Indinavir could act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis . Microspheres with sustained drug release could be utilized to deliver an anticancer drug in a more targeted way as an emerging cancer microsphere technology .

特性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBQKPWHXMGDLP-BDEHJDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150378-17-9 (Parent)
Record name Indinavir sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044221
Record name Indinavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water and ethanol
Record name INDINAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect.
Record name INDINAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Indinavir sulfate

Color/Form

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder

CAS RN

157810-81-6
Record name Indinavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157810-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indinavir sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crixivan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indinavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157810-81-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDINAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDINAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

150-153 °C (decomposes)
Record name INDINAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indinavir sulfate
Reactant of Route 2
Reactant of Route 2
Indinavir sulfate
Reactant of Route 3
Reactant of Route 3
Indinavir sulfate
Reactant of Route 4
Reactant of Route 4
Indinavir sulfate
Reactant of Route 5
Reactant of Route 5
Indinavir sulfate
Reactant of Route 6
Indinavir sulfate

Citations

For This Compound
1,540
Citations
BD Johnson, A Howard, R Varsolona… - Analytical profiles of …, 1999 - Elsevier
Publisher Summary This chapter discusses the description, methods of preparation, physical properties, stability, and methods of analysis of indinavir sulfate (its proprietary names is …
Number of citations: 23 www.sciencedirect.com
SD Maurya, S Aggarwal, VK Tilak… - Maurya Sheo Datta et …, 2010 - papers.ssrn.com
… formulation bearing indinavir sulfate was … ) for indinavir sulfate. The obtained flux was nearly 7.5 and 12.04 times higher than conventional liposomal formulation bearing indinavir sulfate …
Number of citations: 59 papers.ssrn.com
EA Pereira, GA Micke, MFM Tavares - Journal of the Brazilian …, 2006 - SciELO Brasil
… quantitative determination of sulfate in the indinavir sulfate raw material was described. A … The concentration of sulfate in indinavir sulfate raw material varied from 13.3 to 13.5% (m/m …
Number of citations: 12 www.scielo.br
LMM Campos, GA Pianetti - Química Nova, 2005 - SciELO Brasil
A simple and rapid precipitation titration method was developed and validated to determine sulfate ion content in indinavir sulfate raw material. 0.1 mol L-1 lead nitrate volumetric …
Number of citations: 10 www.scielo.br
MSA Prado, ERM Kedor-Hackmann… - … of pharmaceutical and …, 2004 - Elsevier
… (CE) method for determination of indinavir sulfate, a potent … , the migration times for indinavir sulfate and diazepam were … for the determination of indinavir sulfate in capsule formulations, …
Number of citations: 15 www.sciencedirect.com
SJ Prasanna, HK Sharma, K Mukkanti… - … of pharmaceutical and …, 2009 - Elsevier
… Indinavir sulfate as crystalline ethanolate is then prepared by dissolving free base in … nature of Indinavir sulfate ethanolate salt, and leads to amorphous Indinavir sulfate, which could …
Number of citations: 11 www.sciencedirect.com
HP Lehman, JO Benson, PR Beninger… - … and drug safety, 2003 - Wiley Online Library
… Purpose To describe the adverse event profile for indinavir sulfate overdose. Methods Analysis of indinavir overdose reports in Merck & Co., Inc.’s safety database through the first 5 …
Number of citations: 15 onlinelibrary.wiley.com
R Yekkala, H Lei, J Hoogmartens, E Adams - Journal of pharmaceutical and …, 2006 - Elsevier
A gradient LC method for the determination of indinavir sulfate (IDV) and its impurities has been recently published in a consultation document of the International Pharmacopoeia, WHO …
Number of citations: 14 www.sciencedirect.com
C Zhang, KM Kersten, JW Kampf, AJ Matzger - Journal of pharmaceutical …, 2018 - Elsevier
… Indinavir sulfate is used as an inhibitor of HIV protease and … However, the crystal structure of indinavir sulfate ethanolate … Herein, we report the crystal structure of indinavir sulfate …
Number of citations: 9 www.sciencedirect.com
B Dogan, D Canbaz, SA Ozkan… - Die Pharmazie-An …, 2006 - ingentaconnect.com
Indinavir sulfate is an inhibitor of the human immunodeficiency virus (HIV) protease. The aim of this study was to determine indinavir levels in serum and pharmaceuticals, by means of …
Number of citations: 17 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。